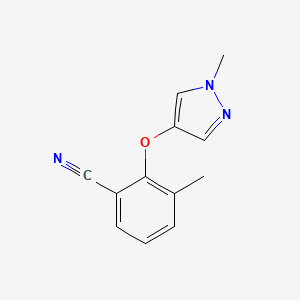
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile, also known as MPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. MPB has been studied extensively for its potential applications in cancer treatment, neurodegenerative diseases, and cardiovascular disorders.
Mécanisme D'action
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile inhibits PKC activity by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other activators. This results in the inhibition of downstream signaling pathways involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to have neuroprotective effects. PKC is involved in the regulation of synaptic plasticity and memory formation. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance memory retention and prevent cognitive decline in animal models of Alzheimer's disease. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
Further research is needed to fully understand the mechanisms underlying 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile's anticancer, neuroprotective, and cardioprotective effects. Additionally, the development of more potent and selective PKC inhibitors could lead to the development of novel therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile involves the reaction of 4-chloro-3-nitrobenzonitrile with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile. The purity of the compound can be further enhanced by recrystallization.
Applications De Recherche Scientifique
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been studied for its potential applications in cancer treatment. PKC is known to play a crucial role in cancer cell proliferation and survival. 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been shown to inhibit PKC activity and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile has been found to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
Propriétés
IUPAC Name |
3-methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-4-3-5-10(6-13)12(9)16-11-7-14-15(2)8-11/h3-5,7-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGAKHRMDISBEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C#N)OC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(1-methylpyrazol-4-yl)oxybenzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[1-(3-Chloro-2-methylbenzoyl)piperidin-2-yl]acetic acid](/img/structure/B6634530.png)
![2-[(3-Chloro-2-methylbenzoyl)-methylamino]butanoic acid](/img/structure/B6634534.png)
![3-[1-(3-Chloro-2-methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6634536.png)
![2-[4-(3-Chloro-2-methylbenzoyl)morpholin-2-yl]acetic acid](/img/structure/B6634540.png)

![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)
